1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine
Description
1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine is a piperidine derivative featuring a para-substituted difluoromethoxy phenyl group at the 1-position and an amine group at the 3-position of the piperidine ring. The difluoromethoxy moiety (–OCF$2$H) contributes to its electronic and steric properties, enhancing metabolic stability compared to non-fluorinated analogues . This compound is primarily used as a building block in organic synthesis, particularly for developing pharmaceuticals and agrochemicals, as evidenced by its availability in commercial catalogs like CymitQuimica . Its molecular formula is C${12}$H${16}$F$2$N$_2$O, with a molecular weight of approximately 258.27 g/mol.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O/c13-12(14)17-11-5-3-10(4-6-11)16-7-1-2-9(15)8-16/h3-6,9,12H,1-2,7-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEVMUDJQHFOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale synthesis would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the difluoromethoxy group to a methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The difluoromethoxy group and the piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine
- Structural Differences : Substitution of the difluoromethoxy group (–OCF$2$H) with a trifluoromethyl (–CF$3$) group at the phenyl ring and an amine at the 4-position of piperidine.
- Physicochemical Properties: The –CF$_3$ group increases lipophilicity (logP ≈ 2.8 vs.
- Applications : Used in CNS drug discovery due to improved blood-brain barrier penetration .
1-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine
1-[4-(Difluoromethoxy)phenyl]ethan-1-amine
- Structural Differences : Replaces the piperidine ring with a simpler ethylamine chain.
- Pharmacokinetics : Reduced molecular complexity may lower metabolic stability but improve oral bioavailability (e.g., higher %F in preclinical models) .
Piperidine Derivatives with Heterocyclic Modifications
{1-[3-(Difluoromethoxy)phenyl]ethyl}[2-(pyrrolidin-1-yl)ethyl]amine
- Structural Differences : Incorporates a pyrrolidine-ethylamine side chain and meta-substituted difluoromethoxy phenyl group.
- Biological Relevance : The pyrrolidine moiety may enhance interactions with G-protein-coupled receptors (GPCRs), but meta substitution reduces steric compatibility with para-preferring targets .
1-{[3-(Difluoromethoxy)phenyl]carbonyl}piperidin-4-amine
- Structural Differences : Adds a carbonyl group between the phenyl ring and piperidine.
- Electronic Effects : The carbonyl group decreases basicity of the amine (pK$_a$ ~7.5 vs. ~9.2 for the target compound), altering ionization under physiological conditions .
Functional Group Comparisons
| Compound Name | Substituent | Core Structure | Molecular Weight (g/mol) | logP | Key Applications |
|---|---|---|---|---|---|
| Target Compound | –OCF$_2$H (para) | Piperidin-3-amine | 258.27 | 2.2 | Pharmaceutical synthesis |
| 1-{[3-(CF$_3$)phenyl]methyl}piperidin-4-amine | –CF$_3$ (meta) | Piperidin-4-amine | 258.29 | 2.8 | CNS drug candidates |
| 1-[4-(OCF$_3$)phenyl]methylpiperidin-4-amine | –OCF$_3$ (para) | Piperidin-4-amine | 274.28 | 3.1 | Agrochemicals |
| 1-[4-(OCF$_2$H)phenyl]ethan-1-amine | –OCF$_2$H (para) | Ethylamine | 187.19 | 1.9 | Small-molecule probes |
Biological Activity
1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activities, focusing on its mechanisms of action, pharmacological properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine features a piperidine ring substituted with a difluoromethoxy group on the phenyl moiety. This structural configuration is significant for its interaction with biological targets.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The difluoromethoxy substitution enhances metabolic stability and potency compared to analogous compounds with methoxy groups .
- Enzyme Inhibition : The compound has potential as an inhibitor of certain enzymes, particularly phosphodiesterase (PDE) enzymes, which play a critical role in cellular signaling pathways. In vitro studies have shown that derivatives of this compound can inhibit PDE4 with submicromolar IC50 values, indicating strong inhibitory potential .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the piperidine and phenyl moieties significantly influence biological activity. For instance:
- Difluoromethoxy vs. Methoxy Substituents : Compounds with difluoromethoxy groups demonstrated enhanced potency compared to their methoxy counterparts, attributed to improved interactions within the enzyme binding sites .
- Piperidine Modifications : Alterations in the piperidine ring structure have been shown to affect the selectivity and efficacy against various biological targets, including kinases and other enzymes .
Case Studies
- Anticancer Studies : A study evaluated the compound's efficacy against various cancer cell lines, reporting IC50 values indicating significant antiproliferative activity. For example, derivatives showed IC50 values in the low micromolar range against breast and prostate cancer cell lines .
- Enzyme Inhibition Studies : Research highlighted the compound's ability to selectively inhibit PDE4 over other PDE isoforms, showcasing its potential in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The selectivity was quantified through comparative IC50 assays against different PDE isoforms .
Table 1: Biological Activity Summary of 1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 0.9 | |
| Anticancer | PC3 | 1.2 | |
| PDE Inhibition | PDE4 | 0.026 | |
| PDE Inhibition | PDE5 | >50 |
Table 2: Structure-Activity Relationship Findings
| Compound Variant | Substitution Type | Biological Activity |
|---|---|---|
| 1-[4-(Difluoromethoxy)] | Difluoromethoxy | High potency |
| 1-[4-(Methoxy)] | Methoxy | Lower potency |
| Piperidine variant A | Cyclohexyl | Reduced activity |
| Piperidine variant B | Tetrahydrofuran | Enhanced activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
